1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-

Description

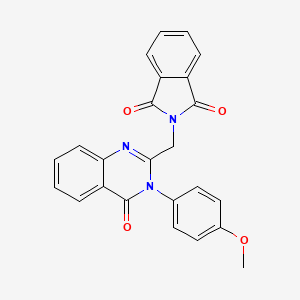

The compound “1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-” (hereafter referred to as Compound A) is a synthetic derivative of the isoindole-1,3-dione core, fused with a quinazolinone moiety. Its structure features:

- An isoindole-1,3-dione core (a bicyclic system with two carbonyl groups), critical for hydrogen bonding and π-π interactions .

- A 4-methoxyphenyl substituent on the quinazolinone, enhancing lipophilicity and modulating electronic properties .

Properties

IUPAC Name |

2-[[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O4/c1-31-16-12-10-15(11-13-16)27-21(25-20-9-5-4-8-19(20)24(27)30)14-26-22(28)17-6-2-3-7-18(17)23(26)29/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOGMFSXRWAZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192315 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39070-38-7 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039070387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)- typically involves multi-step organic reactions. One common approach includes the condensation of an isoindole derivative with a quinazolinone precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature regulation to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)- has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

Industry: It can be used in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)- involves its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, modulating their activity and leading to downstream effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Compound A with Key Analogs

*Estimated based on structural analogs.

Key Findings:

Structural Uniqueness: Compound A’s 4-methoxyphenyl-quinazolinone substituent differentiates it from pomalidomide (piperidinyl) and captan (trichloromethylthio). The methoxy group may improve solubility compared to halogenated analogs like 2-(4-iodophenyl)-isoindole . The methyl bridge between isoindole and quinazolinone reduces steric hindrance compared to bulkier linkages (e.g., sulfanylethyl in ’s compound) .

Biological Activity: Quinazolinone derivatives are known for kinase inhibition (e.g., EGFR, VEGFR), suggesting Compound A could target similar pathways .

Pharmacological Potential: Pomalidomide’s success as an immunomodulatory drug highlights the isoindole-dione scaffold’s versatility. Compound A’s quinazolinone group may confer dual activity (kinase inhibition + immunomodulation) . The 4-methoxyphenyl group could enhance blood-brain barrier penetration compared to polar analogs like 4-hydroxyphenyl derivatives .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound of interest, 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)- , exhibits potential therapeutic properties that warrant detailed investigation. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and potential applications.

The compound's chemical formula is with a molecular weight of approximately 385.41 g/mol. Its structure includes an isoindole core and a quinazoline moiety, which are known for their bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C24H17N3O |

| Molecular Weight | 385.41 g/mol |

| Density | Not specified |

| Solubility | DMSO (slightly) |

Research indicates that isoindole derivatives can influence various biological pathways:

- Cyclooxygenase Inhibition : Several studies have shown that isoindole derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, compounds similar to the one studied have demonstrated significant COX-2 inhibition compared to reference drugs like meloxicam .

- Antioxidant Activity : Isoindole derivatives have also been reported to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), suggesting potential use in oxidative stress-related conditions .

Anti-inflammatory Effects

The compound's anti-inflammatory properties were evaluated through various assays measuring its effect on pro-inflammatory cytokines. It was found to modulate levels of tumor necrosis factor (TNF), interleukin (IL)-1, and IL-6 while enhancing anti-inflammatory factors like IL-10 .

Cytotoxicity Studies

A cytotoxicity assessment revealed that the compound exhibited no significant cytotoxic effects within the tested concentration range (10–90 µM). However, variations in substituents influenced cell viability, with specific methoxy substitutions leading to reduced viability at concentrations slightly above 90 µM .

Case Studies

- Study on COX Inhibition : A recent study synthesized several derivatives of isoindole and tested their COX inhibitory activities. The results indicated that certain compounds had a higher COX-2/COX-1 affinity ratio than meloxicam, showcasing their potential as anti-inflammatory agents .

- Antioxidant Activity Evaluation : Another study focused on the antioxidant properties of isoindole derivatives. The findings suggested that these compounds effectively reduced oxidative stress markers in cellular models, indicating their therapeutic potential in conditions associated with oxidative damage .

Q & A

Basic: What synthetic strategies are recommended for preparing derivatives of this compound, particularly focusing on the quinazolinone and isoindole-dione moieties?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Condensation of a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) with an appropriate amine to form the quinazolinone core. Cyclization under acidic or thermal conditions is critical for ring closure .

- Step 2: Introduction of the isoindole-dione moiety via alkylation or nucleophilic substitution. For example, coupling a bromomethylquinazolinone intermediate with isoindole-dione derivatives using a base like K₂CO₃ in DMF at 60–80°C .

- Purification: Crystallization from ethanol or acetonitrile is often employed to isolate high-purity products .

Advanced: How can computational methods like Density Functional Theory (DFT) optimize reaction pathways for synthesizing this compound?

Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and intermediates. For example, DFT at the B3LYP/6-31G(d) level can predict activation energies for cyclization steps .

- Solvent Effects: Apply COSMO-RS simulations to evaluate solvent polarity’s impact on reaction yields. Polar aprotic solvents like DMF may stabilize charge-separated intermediates .

- Data-Driven Optimization: Combine computational results with machine learning to prioritize experimental conditions, reducing trial-and-error cycles .

Basic: What spectroscopic and crystallographic techniques are essential for structural confirmation?

Answer:

- X-Ray Crystallography: Resolves bond lengths (e.g., C–C: ~1.48 Å) and torsion angles (e.g., quinazolinone ring planarity) to confirm stereochemistry .

- NMR Spectroscopy:

- IR Spectroscopy: Stretching vibrations for C=O (1700–1750 cm⁻¹) and C–N (1250–1350 cm⁻¹) validate functional groups .

Advanced: How can researchers resolve discrepancies in reported biological activities of quinazolinone derivatives?

Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 4-methoxyphenyl vs. phenethyl groups) on antimicrobial potency. Electron-donating groups may enhance membrane penetration .

- Experimental Reproducibility: Standardize assay protocols (e.g., broth microdilution for MIC values) and control variables like bacterial strain (e.g., S. aureus ATCC 25923) .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to assess variability in IC₅₀ values across studies, accounting for solvent/DMSO concentration effects .

Basic: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Answer:

- Minimum Inhibitory Concentration (MIC): Perform broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. A typical protocol involves 24-hour incubation at 37°C .

- Time-Kill Kinetics: Monitor bacterial viability over 0–24 hours to distinguish bactericidal vs. bacteriostatic effects .

- Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices (SI = IC₅₀ mammalian cells / MIC bacteria) .

Advanced: How do substituent modifications on the quinazolinone ring influence the compound’s reactivity and bioactivity?

Answer:

- Electron-Withdrawing Groups (EWGs): Nitro or chloro substituents increase electrophilicity, enhancing covalent binding to bacterial enzymes like dihydrofolate reductase .

- Steric Effects: Bulky groups (e.g., phenyl vs. methyl) may reduce binding affinity by obstructing active-site access. Molecular docking (e.g., AutoDock Vina) can predict steric clashes .

- Methoxy Positioning: Para-substitution (4-methoxy) improves solubility and bioavailability compared to ortho/meta positions .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Reaction Optimization: Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and yield .

- Purification at Scale: Replace column chromatography with crystallization or extraction (e.g., ethyl acetate/water partitioning) .

- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) to identify sensitive functional groups (e.g., hydrolyzable amide bonds) .

Advanced: How can molecular dynamics (MD) simulations predict the compound’s interaction with biological targets?

Answer:

- Protein-Ligand Docking: Simulate binding to enzymes (e.g., DNA gyrase) using GROMACS or AMBER. Key interactions include hydrogen bonds with Ser84 and hydrophobic contacts with Val167 .

- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinities (ΔG ~ -8 to -10 kcal/mol for active compounds) .

- Membrane Permeation: Use coarse-grained MD to model passive diffusion across lipid bilayers, correlating logP values with experimental permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.